17alpha-Pregn-4-ene-3,20-dione, 16beta-methyl-
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Overview
Description
17alpha-Pregn-4-ene-3,20-dione, 16beta-methyl- is a synthetic steroid hormone, commonly known as Methylprednisolone. It is widely used in scientific research for its anti-inflammatory and immunosuppressive properties.
Mechanism Of Action
Methylprednisolone works by binding to glucocorticoid receptors in the cells, which leads to the suppression of inflammatory and immune responses. It also regulates the expression of various genes involved in inflammation and immune responses.
Biochemical And Physiological Effects
Methylprednisolone has various biochemical and physiological effects on the body. It reduces the production of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. It also inhibits the activation of immune cells, such as T cells and B cells. Methylprednisolone also increases the production of anti-inflammatory cytokines, such as interleukin-10.
Advantages And Limitations For Lab Experiments
Methylprednisolone has several advantages for lab experiments. It is a potent anti-inflammatory and immunosuppressive agent, which makes it useful for studying various inflammatory and autoimmune diseases. It is also well-tolerated and has a low toxicity profile. However, it has some limitations, such as its short half-life and the need for high doses to achieve therapeutic effects.
Future Directions
There are several future directions for the use of Methylprednisolone in scientific research. One direction is the development of new formulations with improved pharmacokinetics and pharmacodynamics. Another direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, the use of Methylprednisolone in regenerative medicine and tissue engineering is an emerging area of research.
Conclusion:
Methylprednisolone is a synthetic steroid hormone with anti-inflammatory and immunosuppressive properties. It is widely used in scientific research for the treatment of various inflammatory and autoimmune diseases. Its mechanism of action involves binding to glucocorticoid receptors in the cells, which leads to the suppression of inflammatory and immune responses. Methylprednisolone has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of Methylprednisolone in scientific research, including the development of new formulations and investigation of its potential use in combination with other drugs.
Synthesis Methods
Methylprednisolone is synthesized from Prednisolone, which is derived from cortisone. The synthesis involves several steps, including oxidation, reduction, and methylation. The final product is a white crystalline powder, which is soluble in water and ethanol.
Scientific Research Applications
Methylprednisolone is widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It is used to treat various inflammatory and autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis. It is also used to prevent organ rejection after transplantation.
properties
CAS RN |
1922-34-5 |
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Product Name |
17alpha-Pregn-4-ene-3,20-dione, 16beta-methyl- |
Molecular Formula |
C22H32O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,16S,17R)-17-acetyl-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h12-13,17-20H,5-11H2,1-4H3/t13-,17+,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
JYYRDDFNMDZIIP-CBBWIZMZSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@@H]1C(=O)C)C)C |
SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C |
Origin of Product |
United States |
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